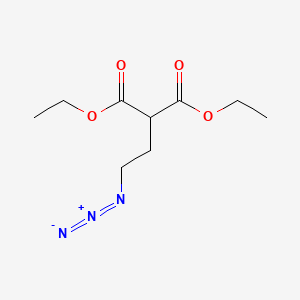

1,3-Diethyl 2-(2-azidoethyl)propanedioate

Description

BenchChem offers high-quality 1,3-Diethyl 2-(2-azidoethyl)propanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diethyl 2-(2-azidoethyl)propanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-azidoethyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c1-3-15-8(13)7(5-6-11-12-10)9(14)16-4-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBJRGJRRURUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCN=[N+]=[N-])C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Stability, Storage, and Handling of 1,3-Diethyl 2-(2-azidoethyl)propanedioate

[1][2]

Part 1: Executive Technical Summary[1][2]

1,3-Diethyl 2-(2-azidoethyl)propanedioate (also known as Diethyl 2-(2-azidoethyl)malonate) is a bifunctional synthetic intermediate combining the electrophilic versatility of a malonate ester with the "click" chemistry potential of an alkyl azide.[1][2][3]

While valuable for synthesizing pyrrolidines, amino acids, and nitrogen heterocycles, this compound presents a unique stability paradox.[2] It possesses a Carbon-to-Nitrogen (

Critical Storage Directive: This compound must be stored at -20°C ± 5°C under an inert atmosphere (Argon or Nitrogen) in amber glass containers. It is strictly incompatible with strong acids, bases, and transition metals (specifically Copper and Lead) in oxidative environments.[2]

Part 2: Chemical Profile & Stability Analysis[1][2]

Structural Integrity & Energetics

The stability of organic azides is governed by the ratio of carbon atoms to energetic nitrogen atoms.[2][3][4] For 1,3-Diethyl 2-(2-azidoethyl)propanedioate (

The "Rule of Six" Analysis:

Standard safety protocols for organic azides suggest that a compound is relatively safe to handle if

-

Verdict: This compound meets the minimum safety threshold (

).[2][3] However, it possesses significant potential energy.[2][3] While not highly shock-sensitive like lower molecular weight azides, it can undergo violent decomposition if heated beyond its onset temperature (typically >100°C for alkyl azides, but variable).[2]

Degradation Pathways

The compound faces two primary threats to its purity:

-

Hydrolysis (Chemical Instability): The diethyl ester moiety is prone to hydrolysis in the presence of moisture, catalyzed by trace acids or bases.[2][3] This generates mono-ethyl esters and eventually the dicarboxylic acid, which can decarboxylate.[2][3]

-

Photolytic Decomposition (Physical Instability): The azide group (

) absorbs UV light, leading to the extrusion of nitrogen gas (

Visualization: Degradation Mechanism

The following diagram illustrates the competing degradation pathways that storage conditions must mitigate.

Figure 1: Primary degradation pathways.[1][2][3] Red paths indicate moisture sensitivity; Yellow paths indicate light/heat sensitivity.[2][3]

Part 3: Storage Protocols

To maintain purity >97% over a 12-month period, the following "Self-Validating" storage system is required.

The "Triple-Barrier" Storage System[1][2][3]

| Parameter | Specification | Scientific Rationale |

| Primary Container | Amber Glass Vial with Teflon (PTFE) lined screw cap.[1][2][3] | Amber glass blocks UV radiation (<400 nm) preventing photolysis.[2][3] PTFE prevents solvent leaching and plasticizer contamination.[2][3] |

| Atmosphere | Argon or Nitrogen head-space. | Displaces oxygen and moisture.[1][2][3] Argon is preferred as it is heavier than air, forming a stable blanket over the liquid.[2] |

| Secondary Containment | Desiccated Polybag or Canister. | Provides a physical barrier against condensation when removing the cold vial from the freezer.[2][3] |

| Temperature | -20°C (Long Term) ; 2-8°C (Active Use).[1][2][3] | Low temperature kinetically inhibits hydrolysis and suppresses thermal decomposition of the azide.[2][3] |

Handling Workflow (Logic Gate)

Before using the reagent, researchers must follow this decision logic to ensure safety and quality.

Figure 2: Safe handling workflow. Equilibrating to room temperature (RT) before opening prevents water condensation inside the vial.[1][2][3]

Part 4: Quality Control & Analytics[1][2]

Trustworthiness in synthesis relies on verifying your starting materials.[2][3] Use these analytical markers to validate the compound's integrity.

Infrared Spectroscopy (FT-IR)

-

Diagnostic Peak: Strong absorption at ~2100 cm⁻¹ (Azide asymmetric stretch).[2][3]

-

Failure Mode: Disappearance or significant broadening of this peak indicates azide decomposition.[2][3]

-

Hydrolysis Marker: Broadening of the carbonyl peak (~1730-1750 cm⁻¹) or appearance of -OH stretch (~3000-3400 cm⁻¹) indicates hydrolysis to the acid.[1][2][3]

Proton NMR ( H-NMR)[1][2][3]

Part 5: Safety & Emergency Procedures

Warning: While stable, this compound is an Organic Azide .[2][3]

-

Explosion Hazard: Do not distill this compound to dryness.[2][3] Azides can concentrate in the residue and detonate.[2][3] Always leave a high-boiling solvent or oil if concentrating reaction mixtures.[1][2][3]

-

Incompatibility:

-

Halogenated Solvents: Do not store in dichloromethane (DCM) for extended periods with nucleophiles, as di-azidomethane (highly explosive) can form in situ (though less likely with this specific structure, it is a best practice).[2][3]

-

Metals: Avoid using metal spatulas.[2][3][4][5] Use ceramic or plastic.[2][3]

-

-

Spill Decontamination:

References

-

Banert, K. (2016).[2][3] Organic Azides: Syntheses and Applications. Wiley-VCH.[1][2][3] (Authoritative text on Azide stability and the "Rule of Six").

-

University of Pittsburgh . (2013).[2][3] Safe Handling of Azides. Retrieved from [Link] (General safety protocols for C/N ratios).[2][3]

-

PubChem . (2025).[2][3][6] Diethyl 2-diazomalonate Compound Summary. Retrieved from [Link] (Structural analog data for stability inference).[2][3]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. Diethyl 2-diazomalonate | C7H10N2O4 | CID 3296813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. chemistry.unm.edu [chemistry.unm.edu]

- 6. 1,3-Diethyl 2-(3-oxobutyl)propanedioate | C11H18O5 | CID 253183 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solvation Dynamics and Application Protocols for 1,3-Diethyl 2-(2-azidoethyl)propanedioate: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists

Executive Summary & Molecular Architecture

1,3-Diethyl 2-(2-azidoethyl)propanedioate (CAS: 131325-86-5), frequently referred to as diethyl 2-(2-azidoethyl)malonate, is a highly versatile bifunctional building block[1]. Featuring both a terminal aliphatic azide and a reactive diethyl malonate moiety, it serves as a critical linchpin in the synthesis of non-natural amino acids, complex heterocycles, and triazole-linked bioconjugates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

To effectively utilize this compound in synthetic workflows, researchers must master its solvation dynamics. The molecule presents a unique physicochemical profile:

-

Lipophilic Backbone: The hydrocarbon chain and ethyl groups impart significant non-polar character.

-

Hydrogen-Bond Acceptors: The two ester carbonyls provide robust sites for hydrogen bonding with protic solvents.

-

Polarizable Dipole: The linear azide group (

) contributes a localized dipole moment, enhancing solubility in polar aprotic media.

Because the compound lacks hydrogen-bond donors (no

Organic Solvent Solubility Matrix

The macroscopic solubility of 1,3-Diethyl 2-(2-azidoethyl)propanedioate is a direct consequence of its molecular architecture. As a moderately polar organic liquid at room temperature, it exhibits broad miscibility across most organic solvents but profound insolubility in water.

Table 1: Solubility Profile and Mechanistic Interactions

| Solvent Class | Representative Solvent | Dielectric Constant ( | Dipole Moment ( | Solubility Profile | Mechanistic Solvation Driver |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | 1.60 | Miscible | Strong dipole-dipole interactions with the ester and azide groups. Optimal for extraction. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.58 | 1.75 | Miscible | Excellent solvation of the lipophilic backbone; critical for homogeneous CuAAC reactions. |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 3.82 | Miscible | High dielectric constant stabilizes the polarizable azide dipole. |

| Polar Protic | Ethanol (EtOH) | 24.5 | 1.69 | Highly Soluble | Solvent acts as an H-bond donor to the ester carbonyl oxygens. |

| Non-Polar | Hexane / Heptane | ~1.90 | 0.00 | Soluble | London dispersion forces interact with the ethyl and propyl aliphatic chains. |

| Aqueous | Water (H₂O) | 80.1 | 1.85 | Insoluble | High cohesive energy density of water excludes the lipophilic bulk of the malonate. |

Mechanistic Insights into Solvation & Phase Behavior

Understanding why certain solvents succeed dictates experimental design.

The Causality of Solvent Selection

-

Extraction Workflows (DCM/EtOAc): Dichloromethane is the gold standard for extracting this compound from aqueous reaction mixtures. The causality lies in DCM's high density (1.33 g/cm³) and its ideal dipole moment, which perfectly matches the polarity of the malonate esters. This ensures a highly favorable partition coefficient (

), driving the compound entirely into the organic phase while leaving inorganic salts in the aqueous layer. -

Click Chemistry (THF/Water): In CuAAC, the azide must react with an alkyne in the presence of a copper catalyst. The catalyst (CuSO₄/Sodium Ascorbate) requires water, but the azide is completely insoluble in water. We utilize a co-solvent system (e.g., THF/H₂O 1:1). THF is chosen over DMF or DMSO because it is easily removed under reduced pressure and provides a perfectly miscible single phase that eliminates mass-transfer boundaries between the hydrophobic azide and the hydrophilic catalyst.

Fig 1: Solvation dynamics of the bifunctional azide across various organic solvent classes.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Visual or analytical cues are built into the steps to confirm successful solvation and reaction progression.

Protocol A: GC-FID Partition Coefficient ( ) Determination

Purpose: To quantify the solubility distribution between an organic solvent (1-Octanol) and Water.

-

Preparation: In a 10 mL glass vial, combine 3 mL of pre-saturated 1-octanol and 3 mL of pre-saturated HPLC-grade water.

-

Analyte Addition: Add exactly 50 µL of 1,3-Diethyl 2-(2-azidoethyl)propanedioate to the vial.

-

Equilibration: Vortex the biphasic mixture vigorously for 5 minutes, then agitate on an orbital shaker at 25°C for 2 hours.

-

Phase Separation (Self-Validation Step): Centrifuge at 3000 rpm for 10 minutes. Validation: The presence of two sharply defined, crystal-clear layers confirms that stable emulsions have been broken. Cloudiness indicates incomplete phase separation, requiring further centrifugation.

-

Analysis: Carefully extract 100 µL from the upper (octanol) layer and 100 µL from the lower (aqueous) layer. Dilute each with 900 µL of Acetonitrile.

-

Quantification: Analyze via GC-FID. The ratio of the peak areas (adjusted for dilution) yields the partition coefficient. Expect a high organic preference due to the lipophilic backbone.

Protocol B: Homogeneous CuAAC (Click) Reaction Workflow

Purpose: Synthesizing a triazole derivative using a rationally selected solvent system.

-

Solvent Degassing: Prepare a 1:1 (v/v) mixture of THF and deionized water. Sparge with Argon for 15 minutes to remove dissolved oxygen, which can cause oxidative side reactions with the copper catalyst.

-

Reagent Solvation: To a round-bottom flask, add 1.0 equivalent of 1,3-Diethyl 2-(2-azidoethyl)propanedioate and 1.05 equivalents of the target terminal alkyne. Add the THF/Water mixture (approx. 5 mL per mmol of azide).

-

Validation: The mixture should become a homogeneous, clear solution. If biphasic, add THF dropwise until a single phase is achieved, confirming the elimination of mass-transfer limitations.

-

-

Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and Sodium Ascorbate (0.10 eq) in a minimal amount of degassed water. The solution will turn from blue to colorless/pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I) species.

-

Reaction Execution: Add the catalyst solution to the main reaction flask. Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Isolation via Solvent Extraction: Once complete, remove THF under reduced pressure. The product will precipitate or form an oil in the remaining water. Add DCM (10 mL) and extract. The DCM layer efficiently solvates the triazole product while leaving copper salts in the aqueous phase.

Fig 2: Self-validating CuAAC click chemistry workflow utilizing a THF/Water solvent system.

References

-

ChemSynthesis Chemical Database. "diethyl 2-(2-azidoethyl)malonate - Synthesis and physical properties". ChemSynthesis. Available at:[Link]

Sources

Methodological & Application

Application Note & Protocol: Leveraging 1,3-Diethyl 2-(2-azidoethyl)propanedioate for Advanced Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful tool for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This application note provides a detailed protocol and technical guidance for the use of 1,3-Diethyl 2-(2-azidoethyl)propanedioate, a versatile building block that combines a reactive azide with a diethyl malonate moiety. This unique structure allows for the creation of complex molecular architectures where the resulting triazole is appended with a functional handle suitable for further chemical elaboration, such as decarboxylation or substitution at the α-carbon. This guide is intended for researchers in drug discovery, materials science, and chemical biology aiming to synthesize novel, highly functionalized molecules.

Introduction: The Strategic Advantage of the Diethyl Malonate Moiety

1,3-Diethyl 2-(2-azidoethyl)propanedioate is a bifunctional reagent of significant interest. While the azidoethyl group serves as the reactive partner in the CuAAC reaction, the diethyl propanedioate (diethyl malonate) group offers a latent site for a wide array of subsequent chemical transformations. The acidic α-proton of the malonate ester can be readily deprotonated, allowing for alkylation, acylation, and other C-C bond-forming reactions. This dual functionality makes it an ideal synthon for generating libraries of complex molecules from a common triazole intermediate.

The CuAAC reaction itself is renowned for its exceptional reliability, high yields, and tolerance of a broad range of functional groups.[1][4] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields mixtures of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed variant proceeds at or near room temperature to exclusively afford the 1,4-disubstituted product.[2][4]

The CuAAC Mechanism: A Dinuclear Copper Pathway

Understanding the reaction mechanism is crucial for troubleshooting and optimization. While early proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as kinetically dominant.[5][6] This mechanism explains the remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and high fidelity of the CuAAC process.[1]

The catalytic cycle can be summarized in the following key steps:

-

Catalyst Generation : The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1][5][7]

-

Copper Acetylide Formation : A terminal alkyne coordinates to a Cu(I) species and is deprotonated, forming a copper(I) acetylide.[5]

-

Dinuclear Complex Assembly : The mononuclear copper acetylide coordinates with a second Cu(I) ion to form a π,σ-bis(copper) acetylide complex.[5]

-

Azide Coordination & Cyclization : The azide substrate (1,3-Diethyl 2-(2-azidoethyl)propanedioate) coordinates to this dinuclear complex. This is followed by a cyclization step to form a six-membered copper metallacycle.[1][5]

-

Ring Contraction & Protonolysis : The metallacycle rapidly contracts to a more stable dinuclear copper triazolide. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalyst, completing the cycle.[1][5]

The use of a ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems, is critical. Ligands stabilize the Cu(I) oxidation state against disproportionation and oxidation, prevent unwanted side reactions like alkyne homocoupling, and accelerate the reaction.[8][9]

Detailed Experimental Protocol

This section provides a general, robust protocol for the CuAAC reaction using 1,3-Diethyl 2-(2-azidoethyl)propanedioate with a generic terminal alkyne.

Materials and Reagents

-

1,3-Diethyl 2-(2-azidoethyl)propanedioate

-

Terminal Alkyne (substrate of interest)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium L-Ascorbate

-

Ligand: TBTA (for organic solvents) or THPTA (for aqueous/mixed solvents)

-

Solvents: e.g., 1:1 mixture of tert-Butanol/H₂O, Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO)

-

Deionized Water (ddH₂O)

-

Inert gas (Argon or Nitrogen)

Equipment

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Schlenk line or balloon for inert atmosphere

-

Standard glassware for work-up

-

Silica gel for column chromatography

Reagent and Solution Preparation

-

Rationale : Stock solutions streamline the process, improve accuracy, and are essential for reproducibility. Sodium ascorbate solutions should always be prepared fresh, as they are prone to oxidation, which is often indicated by a brownish discoloration.[7][10]

-

Alkyne Solution : Prepare a stock solution of the terminal alkyne (e.g., 100 mM in the chosen reaction solvent).

-

Azide Solution : Prepare a stock solution of 1,3-Diethyl 2-(2-azidoethyl)propanedioate (e.g., 120 mM in the chosen reaction solvent).

-

CuSO₄ Solution : Prepare a stock solution (e.g., 50 mM in ddH₂O).

-

Sodium Ascorbate Solution (Prepare Fresh) : Prepare a stock solution (e.g., 1 M in ddH₂O).[11]

-

Ligand Solution : Prepare a stock solution of TBTA or THPTA (e.g., 50 mM in DMF/t-BuOH or ddH₂O, respectively).

Step-by-Step Reaction Procedure

The following workflow diagram illustrates the key steps of the protocol.

Caption: General workflow for the CuAAC reaction.

-

Setup : To a reaction flask, add the terminal alkyne (1.0 equiv).

-

Add Azide : Add 1,3-Diethyl 2-(2-azidoethyl)propanedioate (1.05–1.2 equiv). Using a slight excess of one reagent can help drive the reaction to completion, particularly if one component is more precious.

-

Solvent Addition : Add the chosen solvent (e.g., 1:1 t-BuOH/H₂O) to achieve a final concentration of approximately 0.1–0.5 M.

-

Inert Atmosphere : Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes. This is a critical step, as oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[11]

-

Ligand and Copper Addition : While stirring, add the ligand (e.g., THPTA, 5 mol%). Then, add the CuSO₄ solution (1–5 mol%). The mixture may turn a pale blue.

-

Initiation : Add the freshly prepared sodium ascorbate solution (5–10 mol%). The reaction is initiated upon this addition, and the solution typically becomes colorless or pale yellow.[12]

-

Reaction : Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.[13] Gentle heating (40–60 °C) can be applied to accelerate slow reactions.[8]

Work-up and Purification

-

Rationale : The primary goal of the work-up is to remove the copper catalyst, which can coordinate with the nitrogen atoms of the triazole ring and complicate purification and characterization.[14] An EDTA or ammonia wash effectively chelates and removes copper ions.

-

Quenching : Dilute the reaction mixture with water.

-

Extraction : Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Copper Removal : Combine the organic layers and wash with a saturated aqueous solution of EDTA or ammonium hydroxide to remove residual copper.

-

Drying and Concentration : Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.[15]

Quantitative Data Summary

The following table provides recommended starting parameters for the protocol. Optimization may be required depending on the specific alkyne substrate.

| Parameter | Recommended Value | Rationale & Notes |

| Stoichiometry | ||

| Alkyne | 1.0 equiv | The limiting reagent. |

| 1,3-Diethyl 2-(2-azidoethyl)propanedioate | 1.05–1.2 equiv | A slight excess can ensure full conversion of the alkyne. |

| Catalyst System | ||

| CuSO₄·5H₂O | 1–5 mol% | Lower loadings are often sufficient. Higher loadings may be needed for hindered substrates. |

| Sodium Ascorbate | 5–10 mol% | Must be in stoichiometric excess relative to CuSO₄ to maintain a reducing environment.[12] |

| Ligand (TBTA/THPTA) | 1–5 equiv relative to Cu | A 1:1 to 5:1 ligand-to-copper ratio is typical; it stabilizes Cu(I) and accelerates the reaction.[11] |

| Reaction Conditions | ||

| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO | Choice depends on the solubility of both the azide and alkyne partners. |

| Temperature | 20–25 °C (Room Temp) | Gentle heating (40-60 °C) can be used for slower reactions.[8] |

| Time | 1–24 hours | Monitor by TLC or LC-MS for completion. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive Catalyst (Cu(I) oxidized) 2. Impure Reagents 3. Insufficient Degassing | 1. Use freshly prepared sodium ascorbate solution. Ensure solvents are adequately degassed. Work under an inert atmosphere.[11] 2. Verify the purity of starting materials via NMR or MS. 3. Increase degassing time or use the freeze-pump-thaw method for highly sensitive reactions. |

| Alkyne Homocoupling (Glaser Coupling) | 1. Insufficient Ligand 2. High concentration of active Cu(I) in the presence of oxygen | 1. Increase the ligand-to-copper ratio (e.g., to 5:1).[8] 2. Ensure rigorous exclusion of oxygen from the reaction. |

| Incomplete Conversion | 1. Insufficient Catalyst/Reducing Agent 2. Steric Hindrance 3. Low Reactant Concentration | 1. Increase catalyst loading to 5 mol%. Add a second portion of sodium ascorbate.[8] 2. Increase reaction temperature to 40-60 °C and/or extend reaction time. 3. Increase the concentration of the reactants. |

| Difficulty in Purification | 1. Residual Copper Catalyst 2. Inseparable Byproducts | 1. Perform an aqueous wash with EDTA or ammonium hydroxide during work-up.[8] 2. Re-evaluate reaction conditions to minimize side reactions. Consider alternative chromatography conditions. |

Safety and Handling

-

Organic Azides : 1,3-Diethyl 2-(2-azidoethyl)propanedioate, like other organic azides, is a potentially energetic compound.[16][17] While its relatively high molecular weight and carbon-to-nitrogen ratio suggest moderate stability, it should be handled with care.[18][19]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[20]

-

Handle in a well-ventilated chemical fume hood.[20]

-

Avoid heat, shock, friction, and grinding.[12][17] Do not use metal spatulas to handle the neat compound.[18][20]

-

Store in a cool, dark place away from incompatible materials.[16]

-

-

Copper Salts : Copper compounds are toxic. Avoid inhalation of dust and skin contact.

-

Waste Disposal : Azide-containing waste should be collected separately and never mixed with acidic waste, as this can form the highly toxic and explosive hydrazoic acid.[16][18] Dispose of all chemical waste according to institutional guidelines.

References

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

baseclick GmbH. (n.d.). Na-Ascorbate. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2026, January 15). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Retrieved from [Link]

-

RSC Publishing. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]

-

Fokin, V. V., & Sharpless, K. B. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Retrieved from [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Center for Biotechnology Information. Retrieved from [Link]

-

Jena Bioscience. (2024, November 8). Na-Ascorbate - click chemistry grade. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Retrieved from [Link]

-

Chemical Reviews. (2021, January 14). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

-

School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

ResearchGate. (2021, November 20). Why is the efficiency of my CuAAC click chemistry so low?. Retrieved from [Link]

-

Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

Environmental Health and Safety. (n.d.). Azide Compounds. Retrieved from [Link]

-

ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]

-

MDPI. (2020, November 14). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 24.26 - Advances in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Introducing Oligo-Click Kits. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Na-Ascorbate [baseclick.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. glenresearch.com [glenresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. ucd.ie [ucd.ie]

- 17. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 18. safety.pitt.edu [safety.pitt.edu]

- 19. safety.fsu.edu [safety.fsu.edu]

- 20. uvic.ca [uvic.ca]

Application Note: Advanced Bioconjugation Workflows Using 1,3-Diethyl 2-(2-azidoethyl)propanedioate

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Heterotrifunctional Crosslinking, Bioorthogonal Labeling, and PROTAC/ADC Linker Synthesis

Executive Summary & Structural Rationale

In the rapidly evolving fields of targeted therapeutics (such as Antibody-Drug Conjugates [ADCs] and PROTACs) and multiplexed molecular imaging, the demand for highly tunable, multifunctional linkers is paramount. 1,3-Diethyl 2-(2-azidoethyl)propanedioate (CAS: 131325-86-5) serves as an exceptional, field-proven scaffold for these applications[1][2].

Unlike simple linear azido-acids, this molecule features a diethyl malonate core combined with a 2-azidoethyl chain . This specific architecture provides a unique heterotrifunctional hub:

-

The Azide Handle: Provides a bioorthogonal anchoring point that is completely inert to native biological nucleophiles (amines, thiols, hydroxyls). It is primed for highly specific, chemoselective ligation via Click Chemistry[3][4].

-

The Malonate Esters: Can be saponified and activated to form a bis-amine-reactive crosslinker , allowing the tethering of two distinct proteins or peptides while simultaneously projecting the azide outward for a third functionalization step[5].

-

The Alpha-Carbon: Retains an acidic proton, allowing for further C-alkylation before hydrolysis, enabling the custom synthesis of highly branched, sterically tuned linkers.

This guide details the causality, quantitative parameters, and self-validating protocols for utilizing this molecule in advanced bioconjugation workflows.

Mechanistic Advantages in Bioconjugation

The Power of Bioorthogonal Click Chemistry

The azide group is a cornerstone of modern bioconjugation[3][6]. Once the malonate core is conjugated to a target protein, the azide handle can be reacted with an alkyne-bearing payload (e.g., a fluorophore, a cytotoxic drug, or an affinity tag).

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient, the required Cu(I) catalyst generates reactive oxygen species (ROS) that can degrade sensitive biologics[4]. Therefore, for live-cell or sensitive protein applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the preferred mechanism[7][8]. By utilizing a strained cyclooctyne (such as DBCO or BCN), the reaction is driven by the thermodynamic release of ring strain, requiring no toxic metal catalysts and proceeding seamlessly under physiological conditions[9].

Heterotrifunctional Crosslinking

By converting the diethyl esters into a bis-N-hydroxysuccinimide (NHS) ester, the molecule becomes a zero-length crosslinker for primary amines (e.g., the

Fig 1. Chemical workflow from propanedioate precursor to a dual-conjugated fluorescent protein.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized thermodynamic and kinetic parameters for the complete bioconjugation workflow.

| Reaction Phase | Reagents & Equivalents | Buffer / Solvent | Optimal pH | Temp & Time | Expected Yield | Mechanistic Causality |

| Saponification | Propanedioate (1 eq), NaOH (2.5 eq) | EtOH / H₂O (1:1) | > 12.0 | 25°C, 4h | > 90% | Base-catalyzed ester hydrolysis yields the dicarboxylic acid. |

| NHS Activation | Diacid (1 eq), EDC (2.5 eq), NHS (2.2 eq) | Anhydrous DMF | N/A | 25°C, 12h | 75 - 85% | EDC activates carboxylates; NHS forms stable, amine-reactive intermediates. |

| Protein Crosslinking | Bis-NHS Linker (10 eq), Protein (1 eq) | PBS (Amine-free) | 7.4 - 7.8 | 25°C, 2h | Variable | Nucleophilic attack by lysine |

| SPAAC Labeling | Azido-Protein (1 eq), DBCO-Probe (3 eq) | PBS / 5% DMSO | 7.0 - 7.5 | 25°C, 2-4h | > 95% | Strain release of the cyclooctyne drives the bioorthogonal cycloaddition. |

Experimental Protocols

Protocol A: Synthesis of Bis-NHS 2-(2-azidoethyl)malonate

This protocol converts the stable ester precursor into a highly reactive bis-NHS crosslinker.

Step-by-Step Methodology:

-

Saponification: Dissolve 100 mg of 1,3-Diethyl 2-(2-azidoethyl)propanedioate in 2 mL of Ethanol. Add 2 mL of 1M NaOH (aq). Stir at room temperature for 4 hours.

-

Causality: The biphasic nature of the reaction requires a co-solvent (EtOH) to ensure the hydrophobic diester interacts efficiently with the aqueous hydroxide ions.

-

QC Check: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the high-Rf diester and the appearance of a baseline spot confirms complete hydrolysis.

-

-

Acidification & Extraction: Chill the mixture on ice and carefully acidify to pH 2.0 using 1M HCl. Extract the resulting 2-(2-azidoethyl)malonic acid with Ethyl Acetate (3 x 5 mL). Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

-

NHS Activation: Dissolve the isolated diacid in 3 mL of strictly anhydrous Dimethylformamide (DMF). Add 2.2 molar equivalents of N-Hydroxysuccinimide (NHS) and 2.5 equivalents of EDC-HCl.

-

Causality: NHS esters are highly susceptible to premature hydrolysis. Anhydrous DMF is critical to prevent degradation. EDC is chosen because its urea byproduct is easily removed, driving the formation of the active ester.

-

-

Purification: Stir overnight at room temperature under nitrogen. Purify the product via precipitation in cold diethyl ether or rapid silica gel chromatography to yield the Bis-NHS Azido Crosslinker. Store at -20°C in a desiccator.

Protocol B: Protein Crosslinking and SPAAC Labeling

This protocol utilizes the synthesized linker to bridge proteins and label them with a DBCO-functionalized payload.

Step-by-Step Methodology:

-

Buffer Exchange: Prepare the target protein(s) at a concentration of 2-5 mg/mL in 1X PBS (pH 7.5).

-

Causality (Critical): Tris or glycine buffers contain primary amines that will outcompete protein lysines for the NHS ester. PBS ensures the NHS ester reacts exclusively with the

-amines of the target protein's lysine residues[5].

-

-

Crosslinking: Dissolve the Bis-NHS Azido Crosslinker in pure DMSO. Add a 10-fold molar excess of the linker to the protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

-

Incubation & Quenching: Incubate the mixture for 2 hours at room temperature. Quench the reaction by adding 50 mM Tris-HCl (pH 7.5) for 15 minutes to consume any unreacted NHS esters.

-

Intermediate Purification: Remove small molecules and quenched byproducts using Size Exclusion Chromatography (SEC) or a centrifugal desalting column (e.g., Zeba Spin).

-

Bioorthogonal SPAAC Labeling: To the purified, azide-tagged protein complex, add 3 to 5 molar equivalents of a DBCO-Fluorophore (or DBCO-Drug payload). Incubate for 2 hours at room temperature in the dark.

-

QC Check (Self-Validation): Validate the Degree of Labeling (DoL) using UV-Vis spectroscopy. Measure the absorbance at 280 nm (protein) and the specific absorbance maximum of the fluorophore to calculate the exact fluorophore-to-protein ratio.

-

Fig 2. Mechanistic pathway of trifunctional crosslinking and strain-promoted cycloaddition.

References

-

Bioconjugate Techniques (3rd Edition) Hermanson, G. T. (2013). Academic Press / Elsevier. URL:[Link]

-

Click Chemistry: Diverse Chemical Function from a Few Good Reactions Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Angewandte Chemie International Edition, 40(11), 2004-2021. URL:[Link]

-

Chemistry in living systems Prescher, J. A., & Bertozzi, C. R. (2005). Nature Chemical Biology, 1(1), 13-21. URL:[Link]

-

Copper-free click chemistry for dynamic in vivo imaging Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Proceedings of the National Academy of Sciences, 104(43), 16793-16797. URL:[Link]

-

Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality Sletten, E. M., & Bertozzi, C. R. (2009). Angewandte Chemie International Edition, 48(38), 6974-6998. URL:[Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Propanedioate | Sigma-Aldrich [sigmaaldrich.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. Bioconjugate Techniques - 3rd Edition | Elsevier Shop [shop.elsevier.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. nobelprize.org [nobelprize.org]

- 8. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]

- 9. chemrxiv.org [chemrxiv.org]

Step-by-step guide for synthesizing triazoles with 1,3-Diethyl 2-(2-azidoethyl)propanedioate

Application Note: High-Efficiency Synthesis of 1,2,3-Triazoles using 1,3-Diethyl 2-(2-azidoethyl)propanedioate

Executive Summary: The Bifunctional Powerhouse

1,3-Diethyl 2-(2-azidoethyl)propanedioate (also known as diethyl 2-(2-azidoethyl)malonate) represents a critical "hub" reagent in modern medicinal chemistry.[1] Unlike simple alkyl azides, this molecule possesses two distinct chemical handles:

-

The Azide (-N₃): A bioorthogonal handle ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[1]

-

The Malonate Diester: A pro-nucleophilic center that can be further alkylated, hydrolyzed, or decarboxylated to access

-amino acid analogs (GABA mimetics) or modified ornithine derivatives.

This guide provides a rigorous, field-tested protocol for coupling this azide with diverse alkynes. We prioritize the Cu(II)/Ascorbate catalytic system for its robustness, regioselectivity, and ease of purification.

Reagent Profile & Safety Assessment

Compound: 1,3-Diethyl 2-(2-azidoethyl)propanedioate

CAS: 192804-33-8 (Related: 14216-30-9)

Formula:

Safety Critical: The "Rule of Six" Analysis

Organic azides are potential explosophores.[2] Their stability is often estimated by the Carbon-to-Nitrogen (C/N) ratio.[1]

-

Formula:

, -

Ratio:

.[4] -

Verdict: Stable. According to the "Rule of Six" (which states

implies stability), this molecule can be handled safely at standard laboratory scales (<10g) without extreme precautions, provided standard safety gear (shield, gloves) is used. Avoid distillation.[5][6]

Mechanism of Action: CuAAC

The reaction proceeds via a stepwise Huisgen cycloaddition catalyzed by Cu(I).

-

Coordination: Cu(I) coordinates to the terminal alkyne, increasing its acidity.

-

Acetylide Formation: A copper-acetylide species forms.[1]

-

Azide Binding: The distal nitrogen of the azide coordinates to the copper center.

-

Ring Closure: Formation of the metallacycle followed by reductive elimination yields the 1,4-triazole.

Figure 1: Mechanistic flow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol A: Aqueous/Alcoholic Phase (Green Chemistry)

Recommended for polar alkynes and general screening.

Rationale: The use of water accelerates the reaction (hydrophobic effect) and allows the use of CuSO₄/Sodium Ascorbate, which generates Cu(I) in situ, preventing oxidation and eliminating the need for inert atmosphere (glovebox).

Materials

| Component | Equiv. | Role |

| Azide Reagent | 1.0 | Limiting Reagent |

| Terminal Alkyne | 1.1 | Reactant |

| CuSO₄[1] · 5H₂O | 0.05 (5 mol%) | Pre-catalyst |

| Sodium Ascorbate | 0.15 (15 mol%) | Reducing Agent (Cu²⁺ |

| t-BuOH / Water (1:1) | 0.2 M | Solvent System |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a stir bar, dissolve 1,3-Diethyl 2-(2-azidoethyl)propanedioate (1.0 equiv) and the Terminal Alkyne (1.1 equiv) in t-BuOH (half of total volume).

-

Solvation: Add distilled water (half of total volume) to the mixture.

-

Note: If the starting materials precipitate, add just enough additional t-BuOH or THF to restore homogeneity.

-

-

Catalyst Addition:

-

Reaction: Stir vigorously at Room Temperature for 4–16 hours.

-

Monitoring: Check by TLC.[10] The azide spot (usually higher R_f) should disappear.

-

Checkpoint: IR spectroscopy of an aliquot can confirm consumption of the azide peak (~2100 cm⁻¹).

-

-

Workup:

-

Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with brine (1 x 20 mL).

-

Optional: Wash with 5% NH₄OH solution if copper retention is observed (blue tint).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Anhydrous Organic Phase

Recommended for highly lipophilic alkynes or moisture-sensitive substrates.[1]

Rationale: Some complex alkynes are insoluble in water/alcohol mixtures. Here, we use CuI with an amine base in an organic solvent.[11]

Materials

-

Solvent: DMF or THF (Dry).

-

Catalyst: CuI (10 mol%).

-

Base: DIPEA (Diisopropylethylamine) (1.5 equiv).

-

Ligand (Optional): TBTA (10 mol%) – Use if reaction is sluggish to stabilize Cu(I).[1]

Step-by-Step Procedure

-

Setup: Flame-dry a flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the Azide (1.0 equiv) and Alkyne (1.2 equiv) in dry DMF (0.2 M concentration).

-

Activation: Add DIPEA (1.5 equiv).

-

Catalysis: Add CuI (0.1 equiv) in one portion.

-

Note: If using TBTA, premix CuI and TBTA in a small amount of DMF before adding.

-

-

Reaction: Stir at RT under inert atmosphere for 12 hours.

-

Optimization: If incomplete after 12h, heat to 40°C.

-

-

Workup:

-

Dilute with EtOAc.

-

Critical Wash: Wash 3x with water (to remove DMF) and 1x with sat. NH₄Cl (to remove Copper).

-

Dry, concentrate, and purify as above.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for triazole synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Reaction Stalled | Oxidation of Cu(I) to Cu(II) | Add more Sodium Ascorbate (0.1 equiv) or flush headspace with Argon. |

| Precipitation | Reactants insoluble in tBuOH/H₂O | Switch to THF/H₂O or use Protocol B (DMF). |

| Blue/Green Organic Layer | Copper contamination | Wash organic layer with 10% EDTA or NH₄OH solution. |

| Low Yield | Steric hindrance on alkyne | Increase temperature to 50°C; add TBTA ligand (1-2 mol%) to protect Cu catalyst. |

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry, 67(9), 3057–3064. [1]

-

BenchChem. (2025).[10][12] Safe Handling of Organic Azides and Protocols. Application Notes. [1]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[1] Chemical Society Reviews, 39(4), 1302-1315.

-

BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. Technical Guides.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. mdpi.com [mdpi.com]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. uvic.ca [uvic.ca]

- 6. ucd.ie [ucd.ie]

- 7. broadpharm.com [broadpharm.com]

- 8. Protocols [baseclick.eu]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. longdom.org [longdom.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1,3-Diethyl 2-(2-azidoethyl)propanedioate in Polymer Synthesis and Modification

Executive Summary

1,3-Diethyl 2-(2-azidoethyl)propanedioate (commonly referred to as Diethyl 2-(2-azidoethyl)malonate ) is a high-value heterobifunctional building block. It bridges the gap between robust polymer backbone synthesis and precision post-polymerization modification (PPM).

Its structural utility lies in its dual functionality:

-

The Malonate Motif (1,3-Dicarbonyl): Allows for incorporation into polyester or polyamide backbones via transesterification or condensation, or conversion into diol/diacid monomers.

-

The Pendant Azide (

): A bio-orthogonal "Click Chemistry" handle that remains inert during polymerization but reacts with high specificity to alkynes (via CuAAC or SPAAC) in downstream processing.

This guide details the synthesis, polymerization, and functionalization protocols for leveraging this molecule to create "clickable" biodegradable polymers, such as poly(ester)s and poly(urethane)s, often used in targeted drug delivery systems.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 1,3-Diethyl 2-(2-azidoethyl)propanedioate |

| Common Name | Diethyl 2-(2-azidoethyl)malonate |

| CAS Number | Not widely listed as bulk commodity; synthesized from CAS 18721-64-7 |

| Molecular Formula | |

| Molecular Weight | 229.23 g/mol |

| Solubility | Soluble in organic solvents (DCM, THF, DMF, DMSO); insoluble in water. |

| Key Resonance |

Synthesis Protocol: The Monomer

Rationale: While custom synthesis houses offer this compound, in-house preparation from the bromo-derivative ensures freshness and cost-efficiency. The synthesis is a two-step sequence starting from diethyl malonate.

Step 1: Synthesis of Diethyl 2-(2-bromoethyl)malonate

Reaction Type: Enolate Alkylation Precursor: Diethyl malonate (CAS 105-53-3)

Protocol:

-

Activation: In a dry 3-neck flask under Argon, dissolve Diethyl malonate (1.0 eq) in anhydrous Ethanol .

-

Base Addition: Add Sodium Ethoxide (NaOEt, 1.05 eq) dropwise at 0°C. Stir for 30 min to generate the enolate.

-

Alkylation: Add 1,2-Dibromoethane (3.0 - 5.0 eq) rapidly. Critical: A large excess of dibromoethane is required to prevent the "double alkylation" side reaction (formation of cyclopropane or dimerization).

-

Reflux: Heat to reflux (80°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Evaporate ethanol. Resuspend residue in diethyl ether/water. Wash organic layer with brine, dry over

. -

Purification: Distill under reduced pressure to remove excess 1,2-dibromoethane (b.p. ~131°C) and isolate the product (b.p. ~130-140°C at 15 mmHg).

Step 2: Azidation to Diethyl 2-(2-azidoethyl)malonate

Reaction Type: Nucleophilic Substitution (

Protocol:

-

Solvation: Dissolve Diethyl 2-(2-bromoethyl)malonate (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Azidation: Carefully add Sodium Azide (

, 1.2 eq). Safety Note: Use a blast shield; avoid metal spatulas. -

Heating: Stir at 60°C for 12–24 hours. Note: Do not exceed 80°C to avoid azide decomposition.

-

Workup: Dilute with water (5x volume) and extract with Ethyl Acetate (3x).

-

Wash: Thoroughly wash organic layer with water (to remove DMF) and brine.

-

Yield: Dry over

and concentrate. The product is typically a clear to pale yellow oil. Purity >95% is achievable without column chromatography if the wash is thorough.

Polymerization Strategies

The "Azido-Malonate" ester is rarely the final product; it is a gateway monomer . It can be used directly in transesterification or reduced to a diol.

Strategy A: Direct Polycondensation (Polyester Synthesis)

Use this route to incorporate pendant azides into a polyester backbone (e.g., Poly(ethylene malonate) derivatives).

Mechanism: Transesterification of the diethyl ester with a diol (e.g., 1,8-octanediol or PEG).

Protocol:

-

Charge: In a polymerization reactor, mix Diethyl 2-(2-azidoethyl)malonate (1.0 eq) and Diol (e.g., 1,8-octanediol, 1.05 eq).

-

Catalyst: Add Titanium(IV) butoxide (

, 0.1 mol%) or CALB Enzyme (for mild, lower temp synthesis). -

Oligomerization (Stage 1): Heat to 120°C under Nitrogen flow for 4 hours. Ethanol is distilled off.[1]

-

Polycondensation (Stage 2): Apply high vacuum (<0.1 mbar) and raise temperature to 140°C. Caution: Do not exceed 160°C to preserve the azide functionality.

-

Result: A functionalized polyester with pendant azide groups distributed along the backbone.[2]

Strategy B: The "Universal Diol" Route (Reduction)

Expert Insight: Most high-performance applications (Polyurethanes, high-MW Polyesters) prefer converting the ester to a diol first.

Transformation: Reduce the ester groups to hydroxyls using

Functionalization: The "Click" Reaction

Once the polymer is synthesized, the pendant azide groups serve as docking sites for functional molecules (drugs, peptides, fluorophores).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Applicability: Robust materials, non-biological cargo.

-

Dissolve: Dissolve the Azide-functionalized Polymer in DMF or THF.

-

Add Cargo: Add the Alkyne-terminated Ligand (1.2 eq per azide unit).

-

Catalyst Prep: In a separate vial, mix

and Sodium Ascorbate (1:2 ratio) in water to generate Cu(I) in situ. Alternatively, use -

Reaction: Add catalyst solution to the polymer mixture. Stir at room temperature for 4–12 hours under inert atmosphere.

-

Purification: Dialysis against EDTA solution (to strip Copper) followed by water/methanol precipitation.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Applicability: Live cells, protein conjugation (Copper-free).[3][4]

-

Dissolve: Dissolve polymer in aqueous buffer or biocompatible solvent.

-

React: Add DBCO-functionalized Cargo (Dibenzocyclooctyne).

-

Kinetics: Reaction proceeds spontaneously at 37°C within 1–2 hours. No catalyst required.

Visual Workflows

Synthesis Pathway

Caption: Step-wise synthesis of the azido-functionalized monomer from diethyl malonate.

Application Workflow: Polymerization & Click

Caption: Integration of the monomer into polymer backbones followed by orthogonal drug conjugation.

References

-

Synthesis of Azide-Functionalized Polyesters

-

Click Chemistry in Biodegradable Polymers

-

General Malonate Alkylation Protocols

-

Post-Polymerization Modification Reviews

-

Title: Applications of Orthogonal "Click" Chemistries in the Synthesis of Functional Soft Materials.

- Source: Chemical Reviews (ACS).

-

URL:[Link]

-

Sources

Application Note: Optimization of Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Topic: Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Bioconjugation Scientists, and Drug Discovery Teams

Abstract

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as the gold standard for bioorthogonal conjugation in live cells and sensitive biological systems.[1][2] Unlike the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds without toxic metal catalysts, driven solely by the release of ring strain from cyclooctyne reagents. However, the apparent simplicity of "click" chemistry often leads to suboptimal experimental design. This guide provides a rigorous analysis of reaction parameters—pH, solvent effects, stoichiometry, and kinetics—to maximize conjugation efficiency while maintaining biological integrity.

Mechanistic Principles & Reagent Selection

The driving force of SPAAC is the relief of bond angle deformation (~18 kcal/mol) inherent in the cyclooctyne ring. When an azide-labeled biomolecule encounters a strained alkyne (e.g., DBCO, BCN), they undergo a spontaneous [3+2] cycloaddition to form a stable triazole linkage.[2][]

1.1 The Reagent Landscape: DBCO vs. BCN

Selecting the correct cyclooctyne is the first critical decision. While Dibenzocyclooctyne (DBCO/ADIBO) is the most popular due to its speed, Bicyclo[6.1.0]nonyne (BCN) offers distinct advantages in hydrophilicity and stability.

Table 1: Comparative Analysis of Common Cyclooctynes

| Feature | DBCO (ADIBO) | BCN (endo) | Practical Implication |

| Kinetics ( | 0.3 – 1.0 | 0.1 – 0.3 | DBCO is preferred for low-concentration targets (e.g., cell surface receptors). |

| Hydrophobicity | High (Aromatic rings) | Moderate (Aliphatic) | DBCO can cause precipitation or hydrophobic aggregation in ADCs; BCN is better for cytosolic delivery. |

| Regiochemistry | Forms regioisomers | Symmetric (Single product) | BCN yields a single defined product, crucial for crystallography or NMR studies. |

| Thiol Stability | Low (Reacts with free thiols) | High | CRITICAL: DBCO can non-specifically react with free cysteines via thiol-yne addition over long incubations. |

1.2 Decision Matrix

The following logic flow assists in selecting the optimal reagent based on experimental constraints.

Figure 1: Decision matrix for selecting between DBCO and BCN based on concentration, solubility, and environment.

Optimization of Reaction Parameters

Achieving high yields requires balancing reaction kinetics against reagent stability.

2.1 pH Effects[4][5][6][7][8][9]

-

Optimal Range: pH 7.0 – 8.0.

-

Mechanism: The reaction is largely pH-independent within physiological ranges. However, extreme pH affects reagent stability.

-

Risks:

-

Acidic (< pH 5): Protonation of the azide is negligible, but acid-catalyzed hydrolysis of the cyclooctyne (especially DBCO-ester linkages) can occur.

-

Basic (> pH 9): Increases the nucleophilicity of free thiols (cysteines) on proteins, promoting the unwanted thiol-yne side reaction with DBCO [1].

-

2.2 Solvent & Buffer Compatibility[6]

-

Aqueous Buffers: PBS, HEPES, Tris, and MOPS are all compatible.

-

Organic Co-solvents: DBCO reagents are hydrophobic. For protein labeling, predissolve DBCO in anhydrous DMSO or DMF before adding to the aqueous protein solution.

-

Limit: Keep final organic solvent concentration < 5-10% (v/v) to prevent protein denaturation.

-

-

Incompatible Additives: Avoid Sodium Azide (NaN₃) in buffers.[7] It acts as a competitive inhibitor, reacting with the cyclooctyne and neutralizing the label.

2.3 Stoichiometry & Concentration

Since SPAAC follows second-order kinetics (

-

Small Molecule/Peptides: Use 1:1 stoichiometry at high concentrations (>1 mM).

-

Protein Labeling: Use 1.5 – 5 molar excess of Cyclooctyne over Azide-Protein.

-

Live Cells: Concentration is limited by toxicity. Typically 10–50 µM of cyclooctyne probe is used.

Protocol A: Site-Specific Protein Labeling (In Vitro)

Objective: Conjugate a DBCO-Fluorophore to an Azide-labeled Antibody (mAb-N3).

Materials

-

Azide-labeled Protein (1–5 mg/mL in PBS, pH 7.4).

-

DBCO-Fluorophore (10 mM stock in anhydrous DMSO).

-

Desalting Columns (e.g., Zeba Spin or PD-10).

Step-by-Step Workflow

-

Buffer Exchange (Critical): Ensure the protein buffer is free of sodium azide and primary amines (if using NHS-ester downstream). Exchange into PBS pH 7.4.

-

Calculation: Calculate the volume of DBCO stock needed for a 3-fold molar excess .

-

Reaction: Add the DBCO solution to the protein slowly while vortexing gently.

-

Note: Ensure final DMSO content is < 5%.

-

-

Incubation: Incubate at 4°C overnight or Room Temperature (RT) for 2–4 hours .

-

Expert Insight: 4°C is preferred for ADCs to minimize aggregation and thiol-yne side reactions.

-

-

Quenching (Optional): Add excess soluble azide (e.g., 10 mM Azido-acetic acid) to consume unreacted DBCO if purification is delayed.

-

Purification: Remove excess DBCO using a desalting column or size-exclusion chromatography (SEC).

-

Validation: Measure Absorbance. DBCO has a specific signature at 309 nm .

-

DOL Calculation: Use the ratio of

to

-

Protocol B: Metabolic Labeling of Live Cells

Objective: Label cell-surface glycans using ManNAz (tetraacetylated N-azidoacetyl-d-mannosamine) and detect with DBCO-Cy5.

Workflow Diagram

Figure 2: Metabolic labeling workflow. ManNAz is metabolized into sialic acid, presenting azides on the cell surface for SPAAC.

Detailed Protocol

-

Seeding: Seed HeLa or CHO cells in suitable media.

-

Metabolic Labeling: Replace media with fresh media containing 20–50 µM Ac4ManNAz . Incubate for 24–48 hours at 37°C.

-

Control: Incubate a separate set of cells with solvent vehicle (DMSO) only.

-

-

Washing: Wash cells 2x with warm PBS + 1% BSA (blocks non-specific binding).

-

SPAAC Reaction: Prepare labeling solution: 20 µM DBCO-Cy5 in media or PBS. Add to cells.

-

Time: Incubate for 30–60 minutes at 37°C.

-

Note: Longer incubations increase background via endocytosis of the probe.

-

-

Final Wash: Wash cells 3x with ice-cold PBS to stop metabolic activity and remove excess probe.

-

Fixation (Optional): Fix with 4% Paraformaldehyde if not imaging live.

Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |

| Precipitation | DBCO is too hydrophobic. | Use a PEGylated DBCO linker (e.g., DBCO-PEG4-Fluorophore) to increase water solubility. |

| High Background | Non-specific hydrophobic binding or thiol reaction. | Reduce probe concentration; include 1% BSA in wash steps; reduce incubation time. |

| No Signal | Sodium Azide in buffer.[7] | Check all buffers. Even 0.01% NaN₃ will kill the reaction. Dialyze samples. |

| Low Yield | Steric hindrance.[6][7] | Use a longer PEG spacer between the biomolecule and the azide/alkyne moiety. |

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[10][11] Journal of the American Chemical Society, 126(46), 15046–15047.[12][13] Link[14]

-

Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425. Link

-

Debets, M. F., et al. (2011). Bioconjugation with Strained Alkyne and Azide: A Comparative Study. ChemBioChem, 12(17), 2612-2624. Link

-

van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 23(3), 392-398. Link

Sources

- 1. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. figshare.com [figshare.com]

Troubleshooting & Optimization

Optimizing reaction yield for click chemistry with 1,3-Diethyl 2-(2-azidoethyl)propanedioate

Reagent Focus: 1,3-Diethyl 2-(2-azidoethyl)propanedioate

CAS: [Not always assigned, chemically distinct as diethyl (2-azidoethyl)malonate]

Molecular Formula:

Core Technical Directive: The "Malonate Effect"

Why standard protocols fail with this reagent: As a Senior Application Scientist, I must highlight a specific chemical nuance often overlooked: Substrate Interference via Chelation.

This molecule contains a malonate moiety (a 1,3-dicarbonyl equivalent). Malonates are well-known bidentate ligands that can coordinate with Copper (Cu) ions. In a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the copper catalyst is required to bind the alkyne and the azide to form the metallacycle intermediate.

-

The Problem: The malonate ester tails of your reagent can compete with the accelerating ligand (e.g., TBTA, THPTA) for the copper center. If the copper binds to the malonate oxygen atoms instead of the alkyne/azide, the catalytic cycle stalls, leading to sluggish kinetics and poor yields.

-

The Solution: You must use a high-affinity chelating ligand in excess to "out-compete" the substrate's malonate group and keep the copper active in the catalytic cycle.

Optimized Experimental Protocol (CuAAC)

This protocol is engineered to overcome the chelation interference described above.

Reagents & Stoichiometry

| Component | Equivalents | Concentration (Final) | Role |

| Alkyne Substrate | 1.0 eq | 1–10 mM | Target molecule |

| Azide Reagent | 1.2 – 1.5 eq | 1.2–15 mM | 1,3-Diethyl 2-(2-azidoethyl)propanedioate |

| CuSO₄[1] · 5H₂O | 0.05 – 0.10 eq | 50–100 µM | Pre-catalyst source |

| THPTA Ligand | 0.25 – 0.50 eq | 250–500 µM | CRITICAL: Protects Cu(I); prevents malonate chelation. |

| Sodium Ascorbate | 0.5 – 1.0 eq | 0.5–1 mM | Reducing agent (maintains Cu(I) state). |

> Note: We recommend THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over TBTA for this specific azide because THPTA forms a more water-soluble and robust complex that resists sequestration by the malonate esters.

Step-by-Step Workflow

-

Solvent Preparation:

-

Prepare a solvent mixture of DMSO:Water (1:1) or tBuOH:Water (1:1) .

-

Degas the solvent: This is non-negotiable. Bubble nitrogen or argon through the solvent for 15 minutes. Oxygen consumes the catalyst and promotes byproduct formation.

-

-

Catalyst Pre-Complexation (The "Engine" Start):

-

Do not add Copper sulfate directly to the reaction.

-

In a separate small vial, mix the CuSO₄ solution and the THPTA ligand solution.

-

Allow to sit for 5 minutes. The solution should remain clear or turn slightly blue. This ensures the copper is "armored" by the ligand before it encounters the malonate.

-

-

Reaction Assembly:

-

Incubation:

-

Seal the vial under inert gas (Ar/N₂).

-

Stir at Room Temperature (RT) for 1–4 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the azide peak (distinctive IR stretch at ~2100 cm⁻¹ if monitoring by IR).

-

Visualizing the Optimization Logic

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "Malonate Trap," and how the Ligand corrects this.

Figure 1: The Catalytic Competition. Without a strong ligand (Green Path), the malonate moiety sequesters Cu(I) into a non-productive trap (Red Path).

Troubleshooting & FAQs

Q1: The reaction mixture turned green/brown. What happened?

Diagnosis: Oxidation. The active catalyst is Cu(I) (yellow/colorless). If it oxidizes to Cu(II), it often turns blue/green. If it forms copper acetylides without ligand protection, it can turn brown/yellow precipitate. The Fix:

-

Check Oxygen: Did you degas the solvents? Oxygen is the primary killer of Cu(I).

-

Add Reductant: Add an additional 0.5 eq of Sodium Ascorbate to reduce Cu(II) back to Cu(I).

-

Increase Ligand: Ensure your Ligand:Cu ratio is at least 2:1 (preferably 5:1 for this substrate) to shield the Cu(I).

Q2: I see the starting material, but the reaction stalled after 30 minutes.

Diagnosis: Catalyst Poisoning (The Malonate Effect). The initial burst of reaction consumed the "free" copper, but the remaining copper eventually coordinated to the malonate esters of the unreacted azide or the product. The Fix:

-

Switch Ligand: If using TBTA (poor water solubility), switch to THPTA or BTTAA . These bind Cu(I) much tighter than the malonate esters can.

-

Increase Catalyst Loading: Bump Cu loading to 10-15 mol%, but only if you also increase the ligand loading proportionally.

Q3: Is this reagent safe to concentrate? (Safety Check)

Analysis: The safety of organic azides is governed by the C/N Ratio Rule .

-

Formula:

-

Carbon Count (

): 9 -

Nitrogen Count (

): 3 -

Ratio:

[3]

Verdict: Borderline Safe.

Standard safety protocols state that organic azides are generally safe to handle if

-

Your ratio is exactly 3.

-

Guideline: You can handle this at room temperature. However, do not distill this compound. When removing solvents, do not heat above 40°C. Store in the dark, as malonate derivatives can be light-sensitive over long periods.

Troubleshooting Decision Tree

Figure 2: Rapid Diagnostic Flowchart for CuAAC Failure Modes.

References

-

H. C. Kolb, M. G. Finn, K. B. Sharpless. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 2001. Link

-

V. O. Rodionov, V. V.[4] Fokin, M. G. Finn. Mechanism of the Ligand-Free Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction. Angewandte Chemie, 2005. Link

-

J. E. Hein, V. V. Fokin. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 2010. Link

-

Prescher, J. A., & Bertozzi, C. R. Chemistry in living systems. Nature Chemical Biology, 2005. (Reference for bio-orthogonal considerations and ligand evolution). Link

-

University of California, Santa Cruz (UCSC) EH&S. Azide Safety Guidelines. (Source for C/N Ratio Safety Rules). Link

Sources

Technical Support Center: Purification Workflows for 1,3-Diethyl 2-(2-azidoethyl)propanedioate Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and purification bottlenecks associated with 1,3-Diethyl 2-(2-azidoethyl)propanedioate (commonly known as diethyl 2-(2-azidoethyl)malonate).

Because this bifunctional building block contains both a highly reactive azide and an acidic malonate core, it is frequently subjected to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Staudinger reductions, and alpha-alkylations. The resulting reaction matrices are notoriously difficult to purify due to persistent metal coordination and co-eluting byproducts. This guide provides field-proven, self-validating protocols to isolate your target compounds with high purity.

Diagnostic Purification Workflow

Before proceeding to the troubleshooting modules, use the diagnostic decision tree below to identify the optimal purification strategy based on your specific reaction pathway and observed contamination issues.

Figure 1: Diagnostic decision tree for identifying and resolving contamination issues in 1,3-Diethyl 2-(2-azidoethyl)propanedioate reactions.

Module 1: CuAAC (Click Chemistry) Troubleshooting

Q: Why does my 1,2,3-triazole product have a persistent green/blue tint, and why does it streak on the column?

The Causality: The tint is caused by residual copper (Cu) ions. In CuAAC reactions, the newly formed 1,2,3-triazole ring acts as a multidentate ligand with a strong thermodynamic affinity for copper. This causes copper to tightly coordinate to your product, allowing it to bypass standard aqueous workups and streak during silica gel chromatography. Removing this copper is critical, especially for downstream biological assays where copper toxicity can yield false positives () [1].

Protocol: Sequential Chelation and Resin Scavenging This self-validating protocol uses competitive chelation. If the organic layer loses its tint, the protocol is successful.

-

Aqueous Chelation: Dissolve the crude triazole product in an organic solvent (e.g., EtOAc or DCM).

-

EDTA Wash: Wash the organic phase with an equal volume of 0.1 M EDTA (aq) solution adjusted to pH 8.0. Scientific Insight: At pH 8.0, EDTA is fully deprotonated, maximizing its denticity to outcompete the triazole for Cu(II) ions.

-

Phase Separation: Vigorously shake and separate the layers. Repeat the EDTA wash until the aqueous layer is no longer blue.

-

Resin Scavenging (If tint persists): Add a copper-scavenging resin (e.g., Chelex 100 or CupriSorb) directly to the organic phase. Stir at room temperature for 2 hours.

-

Isolation: Filter the mixture through a short pad of Celite to remove the resin, then dry over anhydrous

and concentrate under reduced pressure.

Table 1: Comparison of Copper Removal Techniques

| Technique | Primary Mechanism | Best Application | Pros | Cons |

| EDTA Wash (pH 8) | Competitive Chelation | Highly lipophilic triazoles | Inexpensive, highly scalable | May fail for tightly bound multimeric complexes |

| Chelex 100 Resin | Ion Exchange | Aqueous or polar organic mixtures | Extremely high affinity for Cu | Requires filtration; resin can be costly at scale |

| Alumina Filtration | Surface Adsorption | Non-polar organic solutions | Rapid, removes trace catalyst | Polar products may irreversibly bind to alumina |

Module 2: Staudinger Reduction Purification

Q: I performed a Staudinger reduction on diethyl 2-(2-azidoethyl)malonate, but I cannot separate the primary amine product from triphenylphosphine oxide (TPPO) using silica gel. What is the best approach?

The Causality: Triphenylphosphine oxide (TPPO) is highly polar and strongly hydrogen-bonds to the silanol groups on silica gel. Because your product is a primary amine, it also interacts strongly with silica. This leads to co-elution and severe streaking. Instead of relying on chromatography, you must exploit the differential solubility of TPPO in specific solvents at low temperatures () [2].

Protocol: Chromatography-Free TPPO Precipitation

-

Concentration: Concentrate the crude Staudinger reaction mixture to a minimal volume under reduced pressure.

-

Solvent Swap: Resuspend the crude viscous mass in cold toluene or a 1:1 mixture of cyclohexane and hexanes. Scientific Insight: TPPO has highly temperature-dependent solubility in these non-polar solvents, whereas the amine product typically remains soluble.

-

Thermal Shock: Cool the mixture to 0–5 °C in an ice bath and stir continuously for 60 minutes. TPPO will crash out of the solution as a fine white crystalline solid.

-

Cold Filtration: Filter the mixture cold through a sintered glass funnel. Wash the filter cake with a small volume of ice-cold hexanes.

-

Zinc Complexation (Optional Polish): If trace TPPO remains in the filtrate, add anhydrous

(0.1 equivalents). -

Final Isolation: Concentrate the filtrate to yield the pure primary amine.

Module 3: Unreacted Starting Material & Malonate Byproducts

Q: I alkylated the malonate position, but my reaction did not go to completion. How do I remove trace amounts of unreacted diethyl 2-(2-azidoethyl)malonate from my final product?

The Causality:

The azide group is relatively non-polar and does not significantly alter the retention factor (

Protocol: Chemical Tagging via Selective Reduction If your alkylated product is stable to mild reduction, you can chemically alter the unreacted starting material to drastically change its polarity.

-

Selective Reduction: Dissolve the crude mixture in THF/

(9:1). Add 1.2 equivalents of Trimethylphosphine ( -

Stirring: Stir at room temperature until nitrogen evolution ceases (approx. 2 hours).

-

Acid-Base Extraction: Evaporate the THF, redissolve the residue in Diethyl Ether, and transfer to a separatory funnel.

-

Partitioning: Wash the organic layer with 1.0 M HCl (aq). Self-Validation: The newly formed primary amine (from the unreacted starting material) will be protonated to an ammonium salt and partition exclusively into the aqueous layer. Your desired alkylated product (which lacks the amine) will remain in the organic layer.

-

Recovery: Dry the organic layer over

and concentrate to recover the pure, unreacted-azide-free product.

References

-

Presolski SI, Hong VP, Finn MG. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. 2011;3(4):153-162. Available at:[Link]

-

Tamboli Y, Kashid BB, Yadav RP, Rafeeq M, Yeole RD, Merwade AY. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega. 2021;6(21):13940-13945. Available at:[Link]

Technical Support Center: Troubleshooting Azidoethyl Propanedioate Couplings

Welcome to the Technical Support Center. Azidoethyl propanedioate (also known as azidoethyl malonate) is a highly versatile bifunctional linker used extensively in bioconjugation, drug development, and materials science. However, its dual reactivity—featuring both a 1,3-dicarbonyl (malonate) core and a terminal azide—presents unique chemoselectivity challenges.

This guide provides field-proven troubleshooting strategies for diagnosing and resolving low conversion rates across the three primary coupling modalities: Azide-Alkyne Cycloaddition (CuAAC) , Malonate

Module 1: Troubleshooting CuAAC (Click) Couplings